molecular formula C13H20O2 B7991243 1-(2-Isopropoxyphenyl)-2-methylpropan-2-OL CAS No. 1443307-12-7

1-(2-Isopropoxyphenyl)-2-methylpropan-2-OL

Cat. No.: B7991243
CAS No.: 1443307-12-7
M. Wt: 208.30 g/mol
InChI Key: UUGLXKGFMGRSJS-UHFFFAOYSA-N
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Description

1-(2-Isopropoxyphenyl)-2-methylpropan-2-OL is an organic compound with a complex structure that includes an isopropoxy group attached to a phenyl ring, which is further connected to a methylpropan-2-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Isopropoxyphenyl)-2-methylpropan-2-OL typically involves the reaction of 2-isopropoxyphenol with suitable reagents to introduce the methylpropan-2-ol group. One common method is the alkylation of 2-isopropoxyphenol with an appropriate alkyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the phenol, allowing it to react with the alkyl halide to form the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Isopropoxyphenyl)-2-methylpropan-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

1-(2-Isopropoxyphenyl)-2-methylpropan-2-OL has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Isopropoxyphenyl)-2-methylpropan-2-OL involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins, thereby influencing their activity.

Comparison with Similar Compounds

    2-Isopropoxyphenol: Shares the isopropoxyphenyl moiety but lacks the methylpropan-2-ol group.

    2-Methylpropan-2-OL: Contains the methylpropan-2-ol group but lacks the isopropoxyphenyl moiety.

Uniqueness: 1-(2-Isopropoxyphenyl)-2-methylpropan-2-OL is unique due to the combination of the isopropoxyphenyl and methylpropan-2-ol groups, which confer distinct chemical properties and potential applications. This combination allows for versatile reactivity and functionality, making it valuable in various research and industrial contexts.

Properties

IUPAC Name

2-methyl-1-(2-propan-2-yloxyphenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-10(2)15-12-8-6-5-7-11(12)9-13(3,4)14/h5-8,10,14H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGLXKGFMGRSJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1CC(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001239117
Record name Benzeneethanol, α,α-dimethyl-2-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001239117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443307-12-7
Record name Benzeneethanol, α,α-dimethyl-2-(1-methylethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443307-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneethanol, α,α-dimethyl-2-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001239117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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